molecular formula C9H10FIO2 B14049648 1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Cat. No.: B14049648
M. Wt: 296.08 g/mol
InChI Key: GBRRVQZDFONAHQ-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a halogenated aromatic compound featuring methoxy (–OCH₃), iodo (–I), and fluoromethyl (–CH₂F) substituents. Its structure combines electron-donating (methoxy) and electron-withdrawing (iodo, fluoromethyl) groups, which influence its reactivity and physical properties.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-5-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3

InChI Key

GBRRVQZDFONAHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CF)I)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and a suitable fluorinating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and fluorination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donor vs. Electron-Acceptor Balance: The methoxy groups in the target compound moderate the electron-withdrawing effects of iodine and fluoromethyl, unlike 1,5-Difluoro-2-iodo-4-nitrobenzene, where nitro (–NO₂) dominates reactivity .
  • Halogen Position : The para-fluoromethyl group in the target compound contrasts with meta-substituted analogs (e.g., 1,3-Difluoro-4-iodo-2-nitrobenzene), which exhibit distinct regioselectivity in reactions .

Research Findings and Limitations

Data Gaps and Challenges

  • Direct experimental data for this compound are scarce in the provided evidence, necessitating extrapolation from structurally related compounds.
  • Stability studies are critical: For instance, fluorobenzene-1,2-diamines degrade readily unless stabilized , suggesting similar handling requirements for the target compound.

Biological Activity

1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H12FIO2 and a molecular weight of 296.08 g/mol. Its structure includes a benzene ring substituted with:

  • Two methoxy groups (-OCH3)
  • One iodine atom (I)
  • One fluoromethyl group (-CH2F)

The arrangement of these substituents contributes to its distinctive chemical properties and potential biological interactions.

Biological Activity

Research indicates that the structural features of this compound may influence its reactivity and binding affinity to various biological targets. The presence of electronegative groups such as iodine and fluorine can enhance the compound's interactions with biomolecules, potentially leading to therapeutic applications.

The interactions of the methoxy, iodo, and fluoromethyl groups with biological molecules suggest that this compound may modulate various biological processes. For instance, studies have shown that similar compounds can affect signaling pathways related to cancer cell apoptosis and proliferation .

Case Studies

  • Anticancer Potential : A study on structurally similar compounds demonstrated their ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels. This suggests that this compound might exhibit similar anticancer properties due to its structural analogies .
  • Binding Affinity Studies : Preliminary interaction studies indicate that the compound's unique substituents may allow it to bind effectively to specific protein targets involved in disease pathways. This could pave the way for its use in drug development targeting diseases such as cancer.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzeneTrifluoromethyl group instead of fluoromethylDifferent electronic effects due to trifluoromethyl
1-Fluoro-2-iodo-4-(trifluoromethyl)benzeneContains trifluoromethyl group and a fluorine atomEnhanced reactivity due to multiple electronegative atoms
1-Iodo-3-fluoro-5-methoxybenzeneFluoro group at a different positionVariation in reactivity patterns based on positioning

The uniqueness of this compound lies in its specific combination of functional groups, which confers distinct chemical properties compared to similar compounds.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Appropriate precursors containing methoxy and halogen groups.
  • Reactions : Nucleophilic substitution reactions can yield various substituted derivatives.
  • Purification Techniques : Advanced chemical reactors and purification systems are employed for high yield and purity.

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